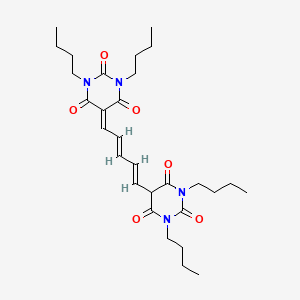

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,3-dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFIBXZWFVQCAN-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628576 | |

| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63560-89-4 | |

| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

DiBAC4(5) is primarily targeted towards depolarized cells . It binds to intracellular proteins or membranes within these cells.

Mode of Action

DiBAC4(5) is an anionic, slow-response potential-sensitive probe. It enters depolarized cells and binds to intracellular proteins or membranes. Once bound, the fluorescence properties of DiBAC4(5) are enhanced and shifted toward red.

Biochemical Pathways

Increased cellular depolarization results in an increased influx of dye and an increase in fluorescence. This suggests that DiBAC4(5) may be involved in pathways related to cellular depolarization and fluorescence signaling.

Pharmacokinetics

It’s known that the compound is soluble in ethanol, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The binding of DiBAC4(5) to intracellular proteins or membranes in depolarized cells enhances its fluorescence properties and shifts them toward red. Increased cellular depolarization leads to an increased influx of the dye and an increase in fluorescence.

Action Environment

The action of DiBAC4(5) is influenced by the pH of the environment. It exhibits pH-insensitive fluorescence properties over a pH range of 4.5 to 7.5. The negative charge of DiBAC4(5) prevents its entry into mitochondria, suggesting that the intracellular environment can influence its action and efficacy.

Analyse Biochimique

Biochemical Properties

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol plays a significant role in biochemical reactions as a potential-sensitive probe. It interacts with various biomolecules, including intracellular proteins and membranes. The compound enters depolarized cells and binds to these proteins or membranes, enhancing its fluorescence properties and shifting the emission spectrum towards red. This interaction is crucial for detecting changes in membrane potential, making it a valuable tool in electrophysiological studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by entering depolarized cells and binding to intracellular proteins or membranes. This binding results in increased fluorescence, which correlates with the degree of cellular depolarization. The compound’s negative charge prevents its entry into mitochondria, ensuring that its effects are localized to the cytoplasm and plasma membrane. This property makes it useful for studying cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a slow-response potential-sensitive probe. The compound exhibits potential-dependent changes in its transmembrane distribution, accompanied by a fluorescence change. It binds to intracellular proteins or membranes upon entering depolarized cells, enhancing its fluorescence properties and shifting the emission spectrum towards red. This mechanism allows researchers to measure changes in membrane potential accurately.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, such as storage at room temperature and protection from light. Its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound’s effects on cellular function remain consistent, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound effectively measures membrane potential changes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular function or causing cell death. Researchers must carefully optimize the dosage to balance efficacy and safety in their studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to its role as a potential-sensitive probe. The compound interacts with enzymes and cofactors that regulate membrane potential and cellular depolarization. These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is transported into depolarized cells, where it binds to intracellular proteins or membranes. This binding enhances its fluorescence properties and shifts the emission spectrum towards red. The compound’s negative charge prevents its entry into mitochondria, ensuring its effects are localized to the cytoplasm and plasma membrane.

Subcellular Localization

This compound is primarily localized in the cytoplasm and plasma membrane of cells. Its negative charge prevents it from entering mitochondria, ensuring that its effects are confined to specific cellular compartments. This localization is crucial for accurately measuring changes in membrane potential and studying cellular depolarization and hyperpolarization.

Activité Biologique

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, commonly referred to as DiBAC4(5), is a fluorescent dye used primarily as a membrane potential probe. This compound is notable for its ability to detect changes in membrane potential, making it valuable in various biological and pharmacological studies. This article explores the biological activity of DiBAC4(5), including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C27H40N4O4

- Molecular Weight : 542.67 g/mol

- Solvent : Typically dissolved in DMSO

- Excitation/Emission Wavelengths : 590 nm / 616 nm

DiBAC4(5) is characterized by its slow-response mechanism, which allows for significant fluorescence changes in response to alterations in membrane potential. The dye's optical response is approximately 1% per mV, which is substantially higher than that of fast-response probes .

DiBAC4(5) operates based on its distribution across the cell membrane. When the membrane potential changes, the dye's transmembrane distribution alters, leading to variations in fluorescence intensity. This property enables researchers to monitor cellular activities such as:

- Respiratory activity

- Ion-channel permeability

- Drug binding effects

The dye is particularly effective in non-excitable cells, where it can provide insights into cellular health and function .

Applications

DiBAC4(5) has been utilized in various experimental contexts:

1. Membrane Potential Measurement

- DiBAC4(5) serves as a vital tool for assessing the membrane potential of cells under different experimental conditions. Its ability to provide real-time feedback on cellular health makes it crucial for studies involving cell viability and apoptosis detection .

2. Pharmacological Studies

- The compound has demonstrated pharmacological activity against various ion channels and receptors, indicating its utility in drug discovery and development .

3. Flow Cytometry

- DiBAC4(5) can be employed in flow cytometry to analyze cell populations based on their membrane potentials. This application is particularly useful for distinguishing between viable and non-viable cells in mixed populations .

Research Findings

Several studies highlight the efficacy of DiBAC4(5) in biological research:

Case Studies

Case Study 1: Apoptosis Detection

In a study aimed at detecting apoptosis via flow cytometry, researchers utilized DiBAC4(5) to assess changes in membrane potential indicative of cell death. The results showed a clear correlation between reduced fluorescence intensity and increased apoptosis markers, validating the dye's effectiveness as an apoptosis indicator.

Case Study 2: Drug Interaction Studies

Another investigation explored the interactions between DiBAC4(5) and various pharmacological agents affecting ion channels. The study revealed that certain compounds significantly altered membrane potentials, which were effectively monitored using DiBAC4(5), providing insights into their mechanisms of action.

Méthodes De Préparation

Core Reaction Components

- α-Ketomethylene precursor : Serves as the methine source, providing the central carbon framework.

- Pyridinium compound : Contains the barbituric acid substituents and reacts at the activated methylene site.

- Base : Organic bases like triethylamine or 1,8-diazabicycloundecene deprotonate intermediates to drive the reaction.

The stoichiometric ratio of the methine source to the pyridinium compound is critical, with optimal yields achieved at 40–60 mol% excess of the methine precursor.

Reaction Conditions and Optimization

Solvent Systems

Polar aprotic solvents are essential for solubilizing reactants and stabilizing intermediates:

| Solvent | Dielectric Constant | Preferred Use Case |

|---|---|---|

| Dimethylformamide | 36.7 | Standard synthesis |

| Dimethylsulfoxide | 46.7 | High-temperature reactions |

Dimethylformamide (DMF) is favored for its balance of solvation power and inertness, enabling reactions at 0–100°C.

Temperature Control

The reaction is exothermic, requiring precise temperature modulation:

| Stage | Temperature Range | Purpose |

|---|---|---|

| Initiation | 0–20°C | Prevent side reactions |

| Condensation | 20–100°C | Accelerate conjugation formation |

| Completion | 60–100°C | Ensure full conversion |

Heating beyond 100°C risks decomposition of the oxonol product.

Purification and Isolation

Precipitation and Filtration

Crude DiBAC4(5) is isolated by adding the reaction mixture to ice-cwater, inducing precipitation. The precipitate is collected via vacuum filtration and washed with ethyl acetate to remove unreacted pyridinium compounds.

Chromatographic Refinement

Column chromatography on silica gel using a dichloromethane/methanol gradient (95:5 to 80:20) resolves residual impurities. The target compound elutes at Rf = 0.3–0.4.

Yield and Scalability

Bench-scale syntheses report yields of 65–72%, with scalability limited by heat dissipation in large batches. Pilot studies demonstrate consistent yields at 50-g scales using jacketed reactors with rapid cooling capabilities.

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water = 70:30) shows ≥98% purity for batches meeting pharmaceutical standards.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Oxidative degradation | Conduct reactions under nitrogen |

| Solvent residuals | Azeotropic drying with toluene |

| Polymorphism | Recrystallization from ethanol |

Industrial Applicability

The patented method is adaptable to continuous-flow systems, reducing reaction times from 12 hours to 45 minutes through microreactor technology. This approach enhances reproducibility and reduces solvent waste by 40%.

Q & A

Q. What safety protocols are essential for handling pentamethine oxonol derivatives?

- Methodological Answer : Follow OSHA HCS standards:

- Use PPE (gloves, goggles) and work in fume hoods.

- Dispose of waste via incineration (≥1000°C) to prevent environmental release.

- Monitor for neurotoxic symptoms (e.g., dizziness) as per barbiturate safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.